2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-9-10-24-17-19-12-16(20(17)14-6-2-1-3-7-14)13-5-4-8-15(11-13)21(22)23/h1-8,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKGHXVJOQNUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic conditions.
Thioether Formation: The final step involves the reaction of the imidazole derivative with a thiol compound to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activities. It has been shown to inhibit specific enzymes and pathways associated with cancer cell proliferation. The mechanism of action likely involves binding to active sites or allosteric sites on enzymes, thereby inhibiting their activity, which is crucial for cancer cell survival and growth.
Case Study:
A study demonstrated that derivatives of imidazole compounds similar to 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile exhibited promising results against various cancer cell lines, including breast cancer (MCF-7). The compounds were evaluated for their inhibitory effects on thymidine phosphorylase, revealing enhanced potency compared to standard treatments like adriamycin .
Enzyme Inhibition Studies
The compound has shown potential in enzyme inhibition research. Its interactions with various molecular targets suggest applications in drug development aimed at specific diseases. The ability to inhibit enzymes involved in metabolic pathways can be pivotal in treating conditions such as cancer and other proliferative diseases.
Table 1: Enzyme Inhibition Potency
| Enzyme Target | Inhibition Type | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Thymidine Phosphorylase | Competitive Inhibition | Adriamycin | 0.67 |
| Protein Kinase | Non-competitive Inhibition | Sorafenib | 0.80 |
The biological activities of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile extend beyond anticancer properties. Studies have also suggested antibacterial and anti-inflammatory activities, making it a versatile candidate for various therapeutic applications.
Case Study:
In vitro studies have shown that related thiourea derivatives exhibit antibacterial activity against strains such as E. faecalis and P. aeruginosa. These findings suggest that the compound may also play a role in developing new antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is essential for optimizing its biological activity. The presence of the thioacetamide moiety contributes to its unique chemical reactivity and biological interactions.
Table 2: Structural Features and Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-benzyl-5-(3-nitrophenyl)-1H-imidazole | Contains imidazole and nitrophenyl moieties | Antimicrobial properties |
| 2-(4-substituted phenyl)-1-substituted imidazole | Similar imidazole structure | Antifungal and anticancer activities |
| 2-(5-acetyl-4-methyl-imidazole)thio-N-methylacetamide | Shares imidazole and thio groups | Antimicrobial activity |
Mechanism of Action
The mechanism of action of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The thioether linkage can undergo oxidation, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Core Variations
a. 1,3,4-Oxadiazole Derivatives () The compound 2-((5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile (, compound 2) shares the thioacetonitrile substituent but differs in the heterocyclic core (1,3,4-oxadiazole vs. imidazole). For instance, compound 2 exhibits a lower melting point (81–82°C) compared to nitro-substituted imidazoles (e.g., ’s derivatives with m.p. >100°C), suggesting that the imidazole core may enhance crystallinity due to hydrogen-bonding capabilities .
b. Benzoimidazole Derivatives ( and ) The benzoimidazole derivative 2-(2-(3-hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile () lacks the thioether linkage but retains the acetonitrile group. The benzoimidazole’s fused aromatic system increases molecular rigidity compared to the target compound’s monosubstituted imidazole, as reflected in its higher melting point (160–161°C for ’s compound 9c) .
c. Nitroimidazole Derivatives () Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () feature a nitro group directly on the imidazole ring rather than a phenyl substituent. This positional difference may reduce steric hindrance in the target compound while maintaining strong electron-withdrawing effects, which could influence reactivity in nucleophilic substitution or redox reactions .
Biological Activity
2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile, a compound with a complex structure featuring an imidazole ring and a nitrophenyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is , with a molecular weight of 336.4 g/mol. The structure includes key functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂N₄O₂S |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1235076-08-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Oxidative Stress : The thioether linkage can be oxidized, generating reactive oxygen species (ROS) that induce oxidative stress in cells.
Anticancer Activity
Research indicates that 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile exhibits significant anticancer properties. Studies have shown:
- Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, with IC50 values ranging from 7 to 20 µM .
- Mechanisms : It targets molecular pathways involved in cancer progression, including angiogenesis and cell signaling alterations .
Antibacterial Activity
The compound has also shown antibacterial properties against several strains of bacteria. In vitro studies report:
- Minimum Inhibitory Concentration (MIC) : Values range from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features and potential advantages of 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-benzyl-5-(3-nitrophenyl)-1H-imidazole | Contains imidazole and nitrophenyl moieties | Antimicrobial properties |
| 2-(4-substituted phenyl)-1-substituted imidazole | Similar imidazole structure | Antifungal and anticancer activities |
| 2-(5-acetyl-4-methyl-imidazole)thio-N-methylacetamide | Shares imidazole and thio groups | Antimicrobial activity |
The distinct combination of the thioacetamide moiety in 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile enhances its reactivity and biological interactions compared to other similar compounds .
Case Studies
Several case studies have evaluated the biological activity of this compound:
-
Study on Anticancer Effects : A study demonstrated that treatment with the compound led to significant reductions in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
- Methodology : The MTT assay was employed to assess cell viability.
- Results : Treated cells exhibited altered morphology and reduced proliferation rates.
-
Antibacterial Efficacy Investigation : Another study focused on the antibacterial properties against common pathogens, revealing effective inhibition at low concentrations .
- Results : The compound showed inhibition zones comparable to established antibiotics.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile?
Methodological Answer: The synthesis typically involves forming the imidazole core via condensation reactions, followed by functionalization. Key steps include:
- Solvent selection: Polar aprotic solvents like DMF or acetone are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Base optimization: Triethylamine is commonly used to deprotonate thiol groups during thioether bond formation, improving yield .
- Temperature control: Reactions are often conducted at 60–80°C to balance kinetic efficiency and thermal decomposition risks .
- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy: H and C NMR confirm the imidazole ring substitution pattern and thioether linkage. Aromatic protons from the 3-nitrophenyl group appear as doublets at δ 7.8–8.2 ppm, while the acetonitrile proton resonates near δ 4.0 ppm .
- IR spectroscopy: Stretching vibrations for the nitrile group (C≡N) are observed at ~2250 cm, and the nitro group (NO) at ~1520 and 1350 cm .
- Mass spectrometry (HRMS): Accurate mass measurements (e.g., [M+H] at m/z 377.08) validate the molecular formula .
Q. How can researchers confirm the purity of this compound post-synthesis?
Methodological Answer:
- HPLC analysis: Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) resolve impurities; purity >95% is standard for pharmacological studies .
- Melting point determination: Sharp melting points (e.g., 113–114°C for analogous compounds) indicate crystallinity and purity .
- TLC monitoring: Silica gel plates with UV visualization ensure reaction completion and intermediate tracking .
Advanced Research Questions
Q. How can contradictory biological activity data from different studies be reconciled?
Methodological Answer: Discrepancies in IC values (e.g., 1.61 µg/mL vs. >1000 µg/mL for similar derivatives ) may arise from:
- Assay variability: Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times to minimize protocol-driven differences .
- Structural analogs: Compare substituent effects (e.g., nitro vs. methoxy groups) using QSAR models to identify activity cliffs .
- Purity thresholds: Impurities >5% can skew bioactivity; validate purity via HRMS and elemental analysis before testing .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking: Software like AutoDock Vina predicts binding poses to enzymes (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions. The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues .
- QSAR modeling: Use descriptors like Hammett constants (σ) for the 3-nitrophenyl group to correlate electronic effects with antimicrobial potency .
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding interactions .
Q. What strategies are recommended for resolving ambiguities in X-ray crystallographic data of this compound?
Methodological Answer:
- SHELX refinement: Employ SHELXL for high-resolution data (≤1.0 Å) to model disorder or twinning. For low-resolution data, use restraints for bond lengths/angles .
- Twinning analysis: For cases with pseudo-merohedral twinning, refine using the TWIN/BASF commands in SHELXL to correct intensity overlaps .
- Validation tools: Check R (<5%) and CCDC deposition to ensure structural integrity .
Q. How does the nitro group at the 3-position of the phenyl ring influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-withdrawing effect: The nitro group reduces electron density on the imidazole ring, shifting NMR signals (e.g., downfield shifts for adjacent protons) and increasing electrophilicity at the thioether sulfur .
- Reactivity in nucleophilic substitutions: The nitro group activates the phenyl ring for SNAr reactions, enabling functionalization at the para position .
- Spectroscopic impact: UV-Vis spectra show a λ shift (~320 nm) due to conjugation between the nitro and imidazole π-systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
